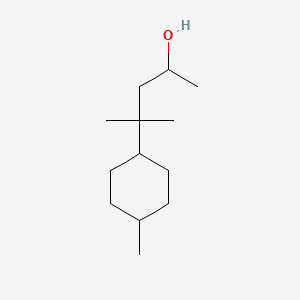
alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol is a chemical compound with the molecular formula C13H26O It is a derivative of cyclohexane, characterized by the presence of four methyl groups and a propanol group attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol typically involves the alkylation of cyclohexane derivatives. One common method includes the reaction of cyclohexanone with methylmagnesium bromide (Grignard reagent) to form the corresponding alcohol. This intermediate is then subjected to further methylation and reduction steps to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation and reduction processes. The use of catalysts such as palladium or platinum on carbon can enhance the efficiency of these reactions. The reaction conditions typically include controlled temperatures and pressures to optimize yield and purity.
化学反応の分析
Types of Reactions
Alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of different alcohols or hydrocarbons.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学的研究の応用
Alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.
作用機序
The mechanism of action of alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Cyclohexanol: A simpler alcohol derivative of cyclohexane.
Methylcyclohexanol: Contains one methyl group attached to the cyclohexane ring.
Tetramethylcyclohexanol: Similar structure but with different methyl group positions.
Uniqueness
Alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol is unique due to its specific arrangement of methyl groups and the presence of a propanol group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
4927-40-6 |
|---|---|
分子式 |
C13H26O |
分子量 |
198.34 g/mol |
IUPAC名 |
4-methyl-4-(4-methylcyclohexyl)pentan-2-ol |
InChI |
InChI=1S/C13H26O/c1-10-5-7-12(8-6-10)13(3,4)9-11(2)14/h10-12,14H,5-9H2,1-4H3 |
InChIキー |
LHABIGFBCKFBML-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)C(C)(C)CC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




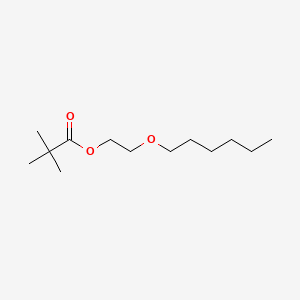
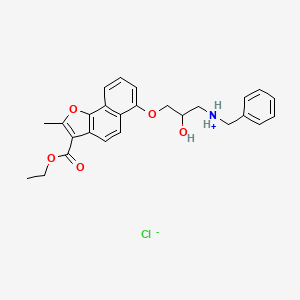
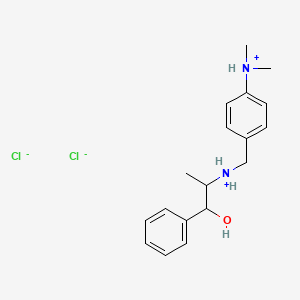
![3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine](/img/structure/B13762347.png)
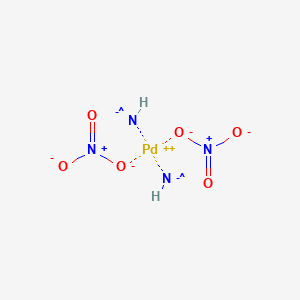
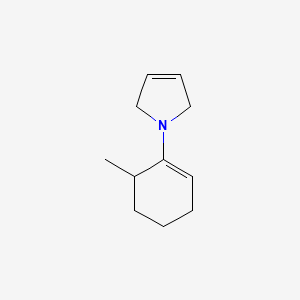
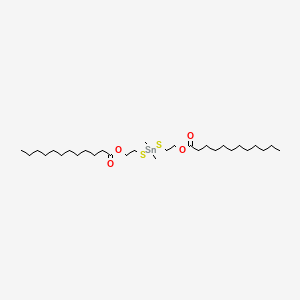

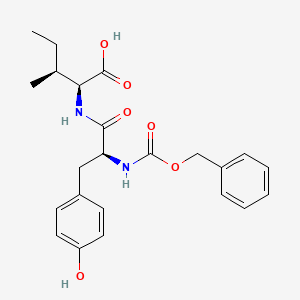
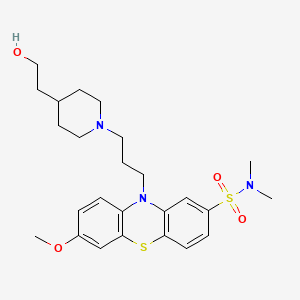
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride](/img/structure/B13762393.png)

